[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridine core, which is a common motif in coordination chemistry and has been explored for its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bipyridine core: This can be achieved through a coupling reaction of pyridine derivatives.
Introduction of the piperidine moiety: This step involves the reaction of the bipyridine intermediate with 1-cyclobutylpiperidine under specific conditions to form the desired ether linkage.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the bipyridine core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound’s bipyridine core makes it useful in coordination chemistry for the synthesis of metal complexes.
Biology: It has potential as a ligand for biological receptors, which could be useful in drug discovery and development.
Medicine: The compound’s unique structure may offer therapeutic potential for various diseases, including neurological disorders.
Industry: It could be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the piperidine moiety may interact with biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
BMS-986176/LX-9211: This compound is a highly selective, CNS-penetrant, potent inhibitor of adapter protein-2 associated kinase 1 (AAK1) and has shown efficacy in rodent neuropathic pain models.
4,4’,4’‘-Tri-tert-Butyl-2,2’6’,2’'-terpyridine: This compound is another bipyridine derivative with applications in coordination chemistry.
Uniqueness
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both metal ions and biological receptors makes it a versatile compound for various applications.
Properties
CAS No. |
832735-39-4 |
---|---|
Molecular Formula |
C21H27N3O2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
5-[6-(1-cyclobutylpiperidin-4-yl)oxypyridin-3-yl]-1-ethylpyridin-2-one |
InChI |
InChI=1S/C21H27N3O2/c1-2-23-15-17(7-9-21(23)25)16-6-8-20(22-14-16)26-19-10-12-24(13-11-19)18-4-3-5-18/h6-9,14-15,18-19H,2-5,10-13H2,1H3 |
InChI Key |
UJPAEBDXXUDTBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=CC1=O)C2=CN=C(C=C2)OC3CCN(CC3)C4CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.